molecular formula C27H33N3O3S2 B6486011 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 6260-78-2

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B6486011
CAS No.: 6260-78-2
M. Wt: 511.7 g/mol
InChI Key: JAMMCTPMXCCFNB-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a benzamide derivative featuring a thiazole core substituted with a 4-tert-butylphenyl group and a 3,5-dimethylpiperidinylsulfonyl moiety. Its structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl group and tailored electronic effects from the sulfonamide-linked piperidine ring.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S2/c1-18-14-19(2)16-30(15-18)35(32,33)23-12-8-21(9-13-23)25(31)29-26-28-24(17-34-26)20-6-10-22(11-7-20)27(3,4)5/h6-13,17-19H,14-16H2,1-5H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMMCTPMXCCFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411238
Record name F0700-0111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6260-78-2
Record name F0700-0111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (CAS Number: 6260-78-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C27H33N3O3S2
  • Molecular Weight : 511.699 g/mol
  • Density : 1.223 g/cm³
  • Refractive Index : 1.594

The compound exhibits biological activity through various mechanisms, primarily targeting specific enzymes and cellular pathways involved in disease processes. The thiazole and sulfonamide moieties are critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide structures often display significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison with Control
Staphylococcus aureus<0.03 µg/mLMore potent than vancomycin
Enterococcus faecalis0.125 µg/mLComparable to linezolid
Mycobacterium bovisActive against both active and dormant statesStrong inhibition observed

In a study by Salama et al. (2020), derivatives of this compound showed up to four times more potency against S. aureus and MRSA compared to standard antibiotics like vancomycin, indicating its potential as a novel antibacterial agent .

Anticancer Activity

The compound's thiazole structure is associated with anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells through the inhibition of specific signaling pathways:

  • Mechanism : Induction of apoptosis via mitochondrial pathway.
  • Cancer Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549).

Case Studies

  • Study on Antimicrobial Efficacy :
    • Conducted by Dhumal et al. (2016), this study focused on the antitubercular activity of thiazole derivatives, including the compound . Results indicated significant inhibition of Mycobacterium bovis BCG, suggesting potential applications in tuberculosis treatment .
  • Anticancer Activity Assessment :
    • A recent study assessed the cytotoxic effects of related thiazole compounds on various cancer cell lines, demonstrating that modifications to the benzamide structure could enhance efficacy against resistant cancer phenotypes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Implications

The compound is compared to analogs with modifications in the sulfonyl group, phenyl substituents, and thiazole-linked moieties. Key differences and their biological implications are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name Structural Features Key Differences Biological/Physicochemical Implications
Target Compound : N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide Thiazole core, 4-tert-butylphenyl, 3,5-dimethylpiperidinylsulfonyl Reference compound High lipophilicity (tert-butyl), steric hindrance (piperidine dimethyl groups), potential for selective target binding
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(propylsulfonyl)benzamide Propylsulfonyl group, dimethylphenyl Propyl vs. piperidinylsulfonyl; dimethylphenyl vs. tert-butylphenyl Increased lipophilicity (propyl), reduced steric bulk (dimethylphenyl)
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide Dimethoxyphenyl, isopropylsulfonyl Electron-donating methoxy groups; isopropyl vs. dimethylpiperidinyl Enhanced solubility (methoxy), moderate metabolic stability (isopropyl)
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide 4-methylpiperidinylsulfonyl, phenyl Methylpiperidine vs. 3,5-dimethylpiperidine; phenyl vs. tert-butylphenyl Lower steric hindrance (methylpiperidine), reduced hydrophobicity (phenyl)
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide Benzo[d]thiazole, 3-hydroxyphenyl Benzo[d]thiazole vs. thiazole; hydroxyl group Improved aromatic stacking (benzothiazole), hydrogen-bonding capability (hydroxyl)

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The 3,5-dimethylpiperidinylsulfonyl group resists oxidative metabolism better than aliphatic sulfonyl groups (e.g., propyl) .
  • Molecular Weight : At ~521 g/mol (estimated), the target compound is heavier than analogs like N-(4-phenylthiazol-2-yl)benzamide derivatives (~378–441 g/mol), which may affect bioavailability .

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